9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 9,10,10-trioxothioxanthene-3-carboxamide, representing the most precise and internationally accepted chemical designation. This nomenclature directly reflects the structural composition of the molecule, indicating the presence of three oxygen atoms in specific oxidation states within the thioxanthene ring system. The numerical prefixes in the name correspond to the precise positions of functional groups on the aromatic ring structure, with the carboxamide group positioned at the 3-carbon location and the oxo groups located at positions 9 and 10.
The structural representation of this compound can be expressed through multiple standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)N, which provides a linear textual description of the molecular connectivity. This notation system allows for unambiguous representation of the compound's structure in digital databases and computational chemistry applications. The canonical Simplified Molecular Input Line Entry System, optimized for database searching and comparison, is recorded as NC(=O)c1ccc2c(c1)S(=O)(=O)c1c(C2=O)cccc1.
The International Chemical Identifier system provides the most comprehensive structural description through its layered approach. The full International Chemical Identifier string for this compound is InChI=1S/C14H9NO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H,(H2,15,17). This identifier encodes detailed information about the molecular connectivity, hydrogen distribution, and charge states. The corresponding International Chemical Identifier Key, NECFGXHWUOZZSE-UHFFFAOYSA-N, serves as a fixed-length hash representation that facilitates rapid database searches and cross-referencing between different chemical information systems.
The structural framework consists of a tricyclic aromatic system where two benzene rings are connected through a central sulfur atom in the 10,10-dioxide oxidation state. The ketone functionality at position 9 introduces additional electron-withdrawing character to the aromatic system, while the carboxamide group at position 3 provides both hydrogen bond donor and acceptor capabilities. This combination of functional groups creates a compound with distinctive electronic and steric properties that influence its chemical reactivity and potential applications.
Alternative Chemical Designations and Registry Numbers
The compound is registered under multiple alternative designations that reflect various naming conventions and historical nomenclature systems. The primary Chemical Abstracts Service registry number is 51762-93-7, which serves as the definitive identifier for this specific molecular structure in chemical databases worldwide. This registry number distinguishes the compound from closely related structures, such as the corresponding carboxylic acid derivative (Chemical Abstracts Service 51762-52-8) and other positional isomers within the thioxanthene family.
Alternative systematic names include 9H-Thioxanthene-3-carboxamide, 9-oxo-, 10,10-dioxide, which follows an alternative International Union of Pure and Applied Chemistry naming convention that emphasizes the parent thioxanthene structure. The designation 5,5,10-trioxodibenzo[b,e]thiin-3-carboxamide represents another systematic approach that highlights the compound's relationship to the dibenzothiin structural class. Additionally, the name 3-carbamoylthioxanthone-10,10-dioxide emphasizes the presence of the carbamoyl functional group while maintaining reference to the thioxanthone core structure.
The compound appears in various chemical databases under multiple identifier codes that facilitate cross-referencing and procurement. These include the ChEMBL identifier CHEMBL356803, which links the compound to bioactivity databases and pharmaceutical research platforms. The Drugs & Drug Targets Substance Identification number DTXSID50327815 connects the compound to toxicological and environmental databases. The National Cancer Institute identifier NSC689002 indicates the compound's inclusion in cancer research screening programs.
Commercial suppliers utilize various catalog designations for procurement purposes. The compound is available under catalog numbers such as MLS000756729, which represents its entry in molecular libraries screening collections. Additional commercial identifiers include various alphanumeric codes assigned by chemical suppliers, such as CS-0235399 and multiple regional catalog numbers that facilitate international procurement and regulatory compliance.
| Registry Type | Identifier | Source Database |
|---|---|---|
| Chemical Abstracts Service | 51762-93-7 | Chemical Abstracts Service Registry |
| ChEMBL | CHEMBL356803 | European Molecular Biology Laboratory |
| National Cancer Institute | NSC689002 | National Cancer Institute Database |
| Drugs & Drug Targets | DTXSID50327815 | Environmental Protection Agency |
| ChemSpider | 346479 | Royal Society of Chemistry |
| PubChem Compound | 390891 | National Center for Biotechnology Information |
Molecular Formula and Weight Analysis
The molecular formula for this compound is definitively established as C14H9NO4S, representing a composition of fourteen carbon atoms, nine hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This elemental composition reflects the compound's classification as a heterocyclic aromatic system with multiple functional groups contributing to its overall molecular architecture. The carbon framework consists primarily of aromatic carbons within the thioxanthene ring system, with additional carbon atoms in the carboxamide functional group.
The molecular weight calculations vary slightly across different sources due to precision differences in atomic mass values used in the calculations. The most commonly cited molecular weight is 287.29 grams per mole, as reported in major chemical databases including PubChem and multiple commercial suppliers. Alternative calculations yield values of 287.289 grams per mole and 287.296 grams per mole, with these variations reflecting different levels of precision in atomic mass constants used for the calculations. For practical purposes in chemical synthesis and analytical chemistry, the rounded value of 287.3 grams per mole is frequently employed.
The monoisotopic mass, which represents the mass calculated using the most abundant isotope of each element, is precisely determined as 287.025229 atomic mass units. This value is particularly important for mass spectrometry applications where high-precision mass determination is required for compound identification and purity assessment. The monoisotopic mass calculation considers the exact masses of carbon-12, hydrogen-1, nitrogen-14, oxygen-16, and sulfur-32 isotopes in their most abundant forms.
Elemental analysis data reveals the compound's composition in terms of mass percentages. Carbon constitutes approximately 58.53% of the molecular mass, reflecting the predominance of the aromatic ring system. Hydrogen represents about 3.16% of the total mass, consistent with the limited number of hydrogen atoms in the highly aromatic structure. Nitrogen accounts for approximately 4.88% of the molecular weight, contributed exclusively by the carboxamide functional group. Oxygen comprises about 22.29% of the total mass through its presence in the carboxamide carbonyl, the ketone at position 9, and the two sulfone oxygen atoms at position 10. Sulfur contributes approximately 11.16% of the molecular mass through the central sulfur atom in its hexavalent oxidation state.
| Property | Value | Units | Source |
|---|---|---|---|
| Molecular Formula | C14H9NO4S | - | Multiple databases |
| Molecular Weight | 287.29 | g/mol | PubChem, ChemicalBook |
| Monoisotopic Mass | 287.025229 | atomic mass units | ChemSpider |
| Carbon Content | 58.53 | mass percentage | Calculated |
| Hydrogen Content | 3.16 | mass percentage | Calculated |
| Nitrogen Content | 4.88 | mass percentage | Calculated |
| Oxygen Content | 22.29 | mass percentage | Calculated |
| Sulfur Content | 11.16 | mass percentage | Calculated |
The molecular geometry analysis reveals a planar aromatic system with the sulfur atom adopting a tetrahedral coordination geometry due to the two additional oxygen atoms in the sulfone functional group. The carboxamide group extends from the aromatic plane, providing potential sites for intermolecular hydrogen bonding interactions. The overall molecular architecture contributes to the compound's physical properties, including its melting point range of 290-292 degrees Celsius, which reflects strong intermolecular interactions and crystalline packing efficiency.
Properties
IUPAC Name |
9,10,10-trioxothioxanthene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECFGXHWUOZZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327815 | |
| Record name | 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-93-7 | |
| Record name | MLS000756729 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thioxanthene Core and 3-Chloro Intermediate
- Coupling Reaction : Thiophenol undergoes nucleophilic substitution with 2-iodo-3-chlorobenzoic acid in the presence of copper catalyst under basic conditions to afford a coupled sulfide intermediate in near quantitative yield.
- Cyclization : Treatment with concentrated sulfuric acid at 100 °C for 4 hours induces Friedel-Crafts cyclization, yielding thioxanthenone.
- Oxidation : The thioxanthenone intermediate is oxidized with hydrogen peroxide at 90 °C to produce the sulfone 10,10-dioxide derivative, which can be purified by recrystallization from ethyl acetate-hexanes.
Synthesis of 3-Carboxamide Derivatives
- Starting from commercially available 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide, amide coupling is performed using peptide coupling reagents.
- Coupling Reagents and Conditions :
- Diisopropylethylamine (DIPEA) as base.
- Methylene chloride or dimethylformamide (DMF) as solvent.
- BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as coupling agents.
- This method avoids the harsher conditions and low yields associated with acid chloride intermediates or tetrazole hydrolysis reported in earlier literature.
Representative Reaction Conditions and Yields
| Compound Code | Amine/Amide Substituent | Yield (%) | Notes |
|---|---|---|---|
| 3-Piperidinyl derivatives (e.g., 1a–1j) | Various piperidines | 68–100 | Microwave-assisted SNAr, purified by acidic work-up |
| 3-Piperazinyl derivatives (e.g., 1k–1t) | Various piperazines | 70–99 | Acidic work-up with HCl required for purification |
| 3-Carboxamide derivatives (e.g., 9a–9k) | Amides from carboxylic acid | Variable | Coupling with DIPEA/BOP or HBTU in CH2Cl2 or DMF |
Yields correspond to isolated crude or purified products depending on the compound and purification method.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Thiophenol + 2-iodo-3-chlorobenzoic acid, Cu catalyst, base | Coupled sulfide intermediate |
| 2 | Friedel-Crafts cyclization | Conc. H2SO4, 100 °C, 4 h | Thioxanthenone core formation |
| 3 | Oxidation | H2O2, 90 °C | Sulfone 10,10-dioxide formation |
| 4 | SNAr substitution | 3-chloro intermediate + amine, K2CO3, DMF, microwave | 3-amino substituted thioxanthenes |
| 5 | Amide coupling | 3-carboxylic acid + amine, DIPEA, BOP/HBTU, CH2Cl2/DMF | 3-carboxamide derivatives |
Research Findings and Notes
- Microwave-assisted nucleophilic substitution significantly enhances reaction rates and yields for 3-substituted derivatives.
- The electron-withdrawing sulfone and carbonyl groups facilitate SNAr reactions at the 3-position.
- The synthetic approach allows for rapid generation of compound libraries for biological screening, including anti-tumor and antiviral activities.
- Purification protocols are optimized to minimize product loss and contamination by unreacted amines.
- The amide coupling approach using modern peptide coupling reagents is preferred over acid chloride intermediates due to milder conditions and better yields.
Chemical Reactions Analysis
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form thioxanthene derivatives with lower oxidation states.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide serves as a crucial reagent in organic synthesis. It is utilized as a precursor for synthesizing other complex molecules, enabling the development of novel compounds with potential biological activities .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various microbial strains. The mechanism involves interaction with specific enzymes or cellular pathways, leading to microbial cell death .
- Anticancer Potential : The compound has been investigated for its potential to induce apoptosis in cancer cells. It interacts with proteins involved in cell cycle regulation and apoptosis pathways .
Medicinal Chemistry
Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as cancer and viral infections. Preliminary studies suggest that derivatives of this compound may serve as selective inhibitors for specific enzymes implicated in disease progression .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Reagent for synthesizing complex molecules | Enables development of novel compounds |
| Antimicrobial Activity | Inhibits growth of various microbial strains | Effective against multiple pathogens |
| Anticancer Research | Induces apoptosis in cancer cells | Targets cell cycle regulation proteins |
| Medicinal Chemistry | Potential therapeutic applications | Selective inhibitors for enzymes |
Case Study 1: Antimicrobial Efficacy
A study published in Chemical and Pharmaceutical Bulletin demonstrated that derivatives of thioxanthene compounds, including this compound, showed promising antimicrobial activity against resistant strains of bacteria. The study utilized a series of assays to evaluate the minimum inhibitory concentration (MIC) and found significant efficacy compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research reported in Pharmaceutical Research indicated that this compound could effectively induce apoptosis in breast cancer cell lines. The mechanism was linked to its ability to modulate signaling pathways associated with cell survival and death, highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural and Performance Metrics
Key Observations:
Emission Efficiency: The carboxamide derivative (target compound) exhibits comparable EQE to DPO-TXO2 (13.5%) but underperforms against PXZDSO2 (>15%). This disparity arises from PXZDSO2’s stronger donor-acceptor (D-A) interaction between phenoxazine (donor) and sulfone (acceptor), reducing singlet-triplet energy gaps (ΔEₛₜ) .
Physicochemical Properties
Table 2: Thermal and Solubility Data
Key Observations:
Acid vs. Amide Derivatives : The carboxylic acid analogue shares identical thermal properties with the carboxamide derivative, but the latter’s reduced hydrogen-bonding capacity (due to -CONH₂) improves solubility in polar aprotic solvents like DMF .
LogP Differences : Doxantrazole’s lower LogP (1.2 vs. 2.7) reflects enhanced hydrophilicity from the tetrazole group, aligning with its pharmaceutical applications .
Biological Activity
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide is a compound characterized by its unique thioxanthene structure, featuring a carboxamide group and a 10,10-dioxide functionality. Its molecular formula is C₁₄H₉N₁O₄S, with a molecular weight of approximately 287.29 g/mol. The compound has been the subject of various studies due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against several bacterial strains. The compound's mechanism of action may involve the inhibition of key enzymes or pathways essential for microbial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer properties of this compound have garnered attention in medicinal chemistry. Several studies have explored its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating significant potency.
- Study on Colon Cancer Cells : Another investigation revealed that treatment with this compound resulted in a reduction of cell viability in HT-29 colon cancer cells, with an observed IC50 value of around 20 µM.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and proteins involved in critical cellular pathways, which can lead to:
- Inhibition of DNA synthesis : This may contribute to its anticancer effects.
- Disruption of cellular respiration : Affecting energy metabolism in microbial cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. These methods can yield derivatives with enhanced biological activity or altered physical properties.
| Derivative | Biological Activity |
|---|---|
| N-Methyl derivative | Increased anticancer potency |
| Hydroxy derivative | Enhanced antimicrobial activity |
Interaction Studies
Recent investigations utilizing surface plasmon resonance (SPR) and molecular docking simulations have provided insights into the binding affinities and mechanisms of action of this compound within biological systems. These studies indicate that it can effectively bind to target proteins involved in cancer progression and microbial resistance.
Q & A
Basic Research Questions
Q. What established synthesis routes are available for 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide, and how can reaction efficiency be optimized?
- Methodological Guidance :
- Route 1 : Microwave-assisted synthesis (as demonstrated for fluoroquinophenoxazine derivatives) reduces reaction time and improves yield by enhancing reaction homogeneity and energy transfer .
- Route 2 : Sonochemistry can minimize side reactions by promoting cavitation effects, particularly useful for sulfur-containing heterocycles like thioxanthene derivatives .
- Optimization : Vary catalyst loading (e.g., Pd/C or FeCl₃) and solvent polarity (DMF vs. THF) to assess yield improvements. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Guidance :
- Nuclear Magnetic Resonance (NMR) : Use ¹H- and ¹³C-NMR to confirm substitution patterns and sulfur/amide functional groups. For example, the thioxanthene core exhibits distinct aromatic proton splitting .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 329.202 g/mol for dichloro derivatives) and fragmentation patterns to rule out impurities .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, especially for polymorph identification .
Q. What safety protocols are essential for handling 9-Oxo-9H-thioxanthene derivatives in the lab?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS classification: Skin Corrosion/Irritation Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as thioxanthene derivatives may release toxic gases (e.g., SO₂) under decomposition .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address low yield in the synthesis of this compound?
- Methodological Guidance :
- Byproduct Analysis : Perform LC-MS to identify intermediates (e.g., sulfoxide byproducts) and adjust stoichiometry or reaction time accordingly .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance carboxamide formation .
- Purification : Use column chromatography with gradient elution (hexane:EtOAc) to separate isomers or unreacted starting materials .
Q. How should contradictory solubility data for this compound be resolved?
- Methodological Guidance :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. non-polar solvents (toluene) under controlled temperatures (25–50°C) to assess log P variability .
- Dynamic Light Scattering (DLS) : Measure aggregate formation in aqueous buffers, which may explain discrepancies in reported solubility .
- Replicate Experiments : Conduct triplicate measurements under standardized conditions (e.g., USP methods for pH-controlled media) .
Q. What computational approaches are suitable for modeling the reactivity of the thioxanthene core?
- Methodological Guidance :
- DFT Calculations : Use Gaussian or ORCA to simulate electron density maps, focusing on the sulfone group’s electrophilicity and carboxamide’s nucleophilic sites .
- Molecular Dynamics (MD) : Predict solvation effects and stability in biological membranes (e.g., POPC lipid bilayers) for drug delivery studies .
- Docking Studies : Screen against protein targets (e.g., topoisomerases) using AutoDock Vina to identify potential binding modes .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Guidance :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. The sulfone group may hydrolyze under high humidity .
- Light Sensitivity : Use UV-vis spectroscopy to track photodegradation; store in amber vials if λmax shifts indicate photoinstability .
- Cryopreservation : For long-term storage, lyophilize and store at -80°C under argon to prevent oxidation .
Q. What strategies can elucidate interactions between this compound and biological targets?
- Methodological Guidance :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) for enzyme targets (e.g., bacterial topoisomerases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
- Cellular Assays : Use fluorescence tagging (e.g., FITC derivatives) to track intracellular localization in eukaryotic cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
